Methyl (E)-4-[[(4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]amino]-4-oxobut-2-enoate;hydrochloride Methyl (E)-4-[[(4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]amino]-4-oxobut-2-enoate;hydrochloride ß-Funaltrexamine HCl is a selective irreversible µ opioid receptor antagonist.
Brand Name: Vulcanchem
CAS No.: 72786-10-8
VCID: VC0543875
InChI: InChI=1S/C25H30N2O6.ClH/c1-32-20(30)7-6-19(29)26-16-8-9-25(31)18-12-15-4-5-17(28)22-21(15)24(25,23(16)33-22)10-11-27(18)13-14-2-3-14;/h4-7,14,16,18,23,28,31H,2-3,8-13H2,1H3,(H,26,29);1H/b7-6+;/t16-,18?,23+,24+,25-;/m1./s1
SMILES: COC(=O)C=CC(=O)NC1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O.Cl
Molecular Formula: C25H31ClN2O6
Molecular Weight: 491 g/mol

Methyl (E)-4-[[(4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]amino]-4-oxobut-2-enoate;hydrochloride

CAS No.: 72786-10-8

Inhibitors

VCID: VC0543875

Molecular Formula: C25H31ClN2O6

Molecular Weight: 491 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Methyl (E)-4-[[(4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]amino]-4-oxobut-2-enoate;hydrochloride - 72786-10-8

CAS No. 72786-10-8
Product Name Methyl (E)-4-[[(4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]amino]-4-oxobut-2-enoate;hydrochloride
Molecular Formula C25H31ClN2O6
Molecular Weight 491 g/mol
IUPAC Name methyl (E)-4-[[(4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]amino]-4-oxobut-2-enoate;hydrochloride
Standard InChI InChI=1S/C25H30N2O6.ClH/c1-32-20(30)7-6-19(29)26-16-8-9-25(31)18-12-15-4-5-17(28)22-21(15)24(25,23(16)33-22)10-11-27(18)13-14-2-3-14;/h4-7,14,16,18,23,28,31H,2-3,8-13H2,1H3,(H,26,29);1H/b7-6+;/t16-,18?,23+,24+,25-;/m1./s1
Standard InChIKey BIPHUOBUKMPSQR-SRKMVYSRSA-N
Isomeric SMILES COC(=O)/C=C/C(=O)N[C@@H]1CC[C@]2(C3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O.Cl
SMILES COC(=O)C=CC(=O)NC1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O.Cl
Canonical SMILES COC(=O)C=CC(=O)NC1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O.Cl
Appearance Solid powder
Description ß-Funaltrexamine HCl is a selective irreversible µ opioid receptor antagonist.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms ß-Funaltrexamine hydrochloride; Beta-Funaltrexamine hydrochloride; ß Funaltrexamine hydrochloride; ß-Funaltrexamine HCl; Beta-Funaltrexamine HCl; ß Funaltrexamine HCl; ß-FNA hydrochloride; ß-FNA HCl;
Reference 1: Li YJ, Duckles SP. Effect of opioid receptor antagonists on vasodilator nerve actions in the perfused rat mesentery. Eur J Pharmacol. 1991 Nov 12;204(3):323-8. PubMed PMID: 1685449.
2: Franklin TG, Traynor JR. Alkylation with beta-funaltrexamine suggests differences between mu-opioid receptor systems in guinea-pig brain and myenteric-plexus. Br J Pharmacol. 1991 Mar;102(3):718-22. PubMed PMID: 1364844; PubMed Central PMCID: PMC1917925.
3: Rothman RB, Long JB, Bykov V, Jacobson AE, Rice KC, Holaday JW. Pretreatment of rats with the irreversible mu-receptor antagonist, beta-FNA, fails to prevent naltrexone-induced upregulation of mu-opioid receptors. Neuropharmacology. 1990 Sep;29(9):805-10. PubMed PMID: 1963479.
PubChem Compound 6442032
Last Modified Nov 11 2021
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